molecular formula C4H10ClNO2 B1359939 N,N-Dimethylglycine hydrochloride CAS No. 2491-06-7

N,N-Dimethylglycine hydrochloride

Cat. No. B1359939
CAS RN: 2491-06-7
M. Wt: 139.58 g/mol
InChI Key: FKASAVXZZLJTNX-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine hydrochloride (DMG) is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine . It is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients .


Synthesis Analysis

DMG can be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant .


Molecular Structure Analysis

The linear formula of N,N-Dimethylglycine hydrochloride is (CH3)2NCH2COOH · HCl . It has a molecular weight of 139.58 .


Chemical Reactions Analysis

DMG is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine . It is used in the development of glycine-based ionic liquids and emulsifiers .


Physical And Chemical Properties Analysis

N,N-Dimethylglycine hydrochloride is a white powder with a melting point of 189-194 °C (lit.) .

Scientific Research Applications

Comparative Analysis with Other N-Methylated Glycines

  • Application Summary: N,N-Dimethylglycine (DMG) is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine .

Development of Glycine-Based Ionic Liquids and Emulsifiers

  • Application Summary: DMG is used in the development of glycine-based ionic liquids and emulsifiers .

Biomarker of Protein Degradation in COPD Patients

  • Application Summary: DMG is potentially useful as a biomarker of protein degradation in patients with Chronic Obstructive Pulmonary Disease (COPD) .

Safety And Hazards

According to the safety data sheet, it is advised to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASAVXZZLJTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1118-68-9 (Parent)
Record name Dimethylglycine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1062463
Record name Glycine, N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylglycine hydrochloride

CAS RN

2491-06-7
Record name Dimethylglycine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylglycine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLGLYCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXK75EAE92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
Y Zheng, Y Jin, N Zhang, D Wang, Y Yang… - … and Processing-Process …, 2022 - Elsevier
A Bipolar membrane electrodialysis (BMED) was performed to achieve efficient production of N, N-dimethylglycine (DMG) from dimethylglycine hydrochloride. And the two-compartment …
Number of citations: 4 www.sciencedirect.com
BD Santarsiero, RE Marsh - Journal of Crystallographic and Spectroscopic …, 1983 - Springer
Crystals of C 4 H 10 NO 2 Cl, M r =139.58 are monoclinic,P2 1 /c, witha=7.061(2),b=7.194(2),c=13.932(3) Å,β=98.88(2),V=699.2(5) Å 3 ,Z=4,D x =1.326(1) g cm −3 . The structure was …
Number of citations: 13 link.springer.com
AM Petrosyan, VV Ghazaryan, G Giester… - Journal of Molecular …, 2018 - Elsevier
We investigated salts formation in the DMG(dimethylglycine)single bondHClsingle bondH 2 O, DMGsingle bondHBrsingle bondH 2 O and DMGsingle bondHIsingle bondH 2 O systems. …
Number of citations: 12 www.sciencedirect.com
D Watase, S Setoguchi, N Nagata-Akaho, S Goto… - Molecules, 2022 - mdpi.com
The intestinal absorption of hydrophobic compounds is severely influenced by their transportation rate through the unstirred water layer in the intestinal lumen. A member of the vitamin …
Number of citations: 1 www.mdpi.com
EA Kapustin, VS Minkov, J Stare… - Crystal growth & …, 2014 - ACS Publications
Crystal structures of amino acids are considered to mimic important interactions in peptides; therefore the studies of the structure-forming factors in these systems attract much attention. …
Number of citations: 20 pubs.acs.org
X Pan, Q Cai, D Ma - Organic Letters, 2004 - ACS Publications
The CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates proceeds well at room temperature to 80 C in dioxane to give enamides using N,N-dimethylglycine as …
Number of citations: 300 pubs.acs.org
D Ma, Q Cai, X Xie - Synlett, 2005 - thieme-connect.com
CuI-catalyzed coupling reaction of vinyl halides and phenols occurs at 60-90 C with N, N-dimethylglycine hydrochloride as the additive, giving vinyl aryl ethers in good yields. The cross-…
Number of citations: 25 www.thieme-connect.com
D Ma, Q Cai - Organic Letters, 2003 - ACS Publications
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In …
Number of citations: 535 pubs.acs.org
VS Minkov, EV Boldyreva - Acta Crystallographica Section C: Crystal …, 2012 - scripts.iucr.org
N,N-Dimethylglycine, C4H9NO2, and its hemihydrate, C4H9NO2·0.5H2O, are discussed in order to follow the effect of the methylation of the glycine amino group (and thus its ability to …
Number of citations: 9 scripts.iucr.org
RV Kendall, SM Glaza - Journal of the American College of …, 1982 - journals.sagepub.com
1rest and Results: The test material was administered as a single dose by gavage to groups of five female and five male young adult albino rats-Crl: Co@ BR at dose levels of 3.0, 5.0 …
Number of citations: 2 journals.sagepub.com

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